CID 16218260

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

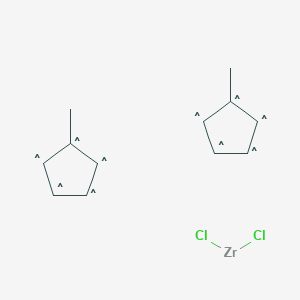

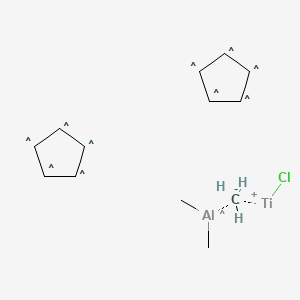

Bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) . Este compuesto es un complejo de coordinación que presenta un centro de rutenio unido a un ligando pentametilciclopentadienilo y dos ligandos trifenilfosfina. Se utiliza comúnmente en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) generalmente implica la reacción de tricloruro de rutenio con pentametilciclopentadieno y trifenilfosfina en condiciones específicas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a temperaturas elevadas para asegurar una reacción completa .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y la pureza. Los reactivos utilizados suelen ser de alta pureza, y la reacción se controla utilizando varias técnicas analíticas para garantizar la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar especies de estado de oxidación más alto.

Reducción: Puede reducirse a especies de estado de oxidación más bajo.

Sustitución: Los ligandos en el complejo pueden ser sustituidos por otros ligandos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios ligandos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en disolventes como diclorometano o tolueno a temperaturas controladas .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir complejos de rutenio (III), mientras que las reacciones de sustitución pueden producir una variedad de nuevos complejos de coordinación con diferentes ligandos .

Aplicaciones en la Investigación Científica

El bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en diversas reacciones orgánicas, incluidas las reacciones de hidrogenación y polimerización.

Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer.

Industria: Se utiliza en la producción de productos químicos finos y materiales debido a sus propiedades catalíticas.

Aplicaciones Científicas De Investigación

Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.

Mecanismo De Acción

El mecanismo por el cual el bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) ejerce sus efectos implica la coordinación del centro de rutenio con varios sustratos. El ligando pentametilciclopentadienilo estabiliza el centro de rutenio, mientras que los ligandos trifenilfosfina facilitan las interacciones con otras moléculas. Esto permite que el compuesto actúe como un catalizador eficaz en diversas reacciones químicas al reducir la energía de activación y aumentar las velocidades de reacción .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares al bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) incluyen:

- Bromuro de alil-rutenio(II) tricarbonilo

- Hexacarbonil-di(cloro)diclorodirutenio(II)

Unicidad

Lo que diferencia al bis(trifenilfosfina)pentametilciclopentadienilrutenio(II) de estos compuestos similares es su combinación única de ligandos, que proporciona propiedades catalíticas y estabilidad distintas. El ligando pentametilciclopentadienilo ofrece protección estérica al centro de rutenio, mientras que los ligandos trifenilfosfina mejoran su reactividad y selectividad en diversas reacciones químicas .

Propiedades

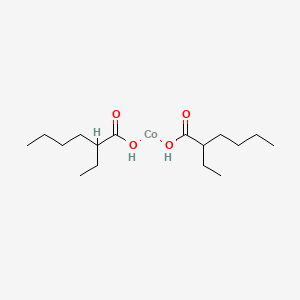

Fórmula molecular |

C46H45ClP2Ru |

|---|---|

Peso molecular |

796.3 g/mol |

InChI |

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |

Clave InChI |

KLXKSZDVKAWYRT-UHFFFAOYSA-M |

SMILES canónico |

CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)